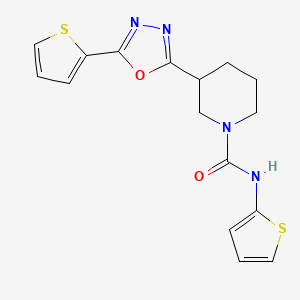

N-(thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-thiophen-2-yl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c21-16(17-13-6-3-9-24-13)20-7-1-4-11(10-20)14-18-19-15(22-14)12-5-2-8-23-12/h2-3,5-6,8-9,11H,1,4,7,10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMYOPAOUTWYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CS2)C3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound that incorporates both thiophene and oxadiazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on existing literature.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiophen-2-yl group and a 1,3,4-oxadiazole moiety. The presence of these heterocycles contributes to its potential pharmacological effects.

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing oxadiazole rings have been reported to demonstrate cytotoxic effects against various cancer cell lines. A study highlighted the activity of related oxadiazole derivatives against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values in the micromolar range .

Case Studies

-

Cytotoxicity Evaluation :

- A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. One derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .

- Another study reported that a modified oxadiazole derivative exhibited significantly enhanced antitumor activity with IC50 values as low as 2.76 µM against ovarian cancer cells .

-

Mechanism of Action :

- The biological activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer progression, including histone deacetylases (HDAC) and carbonic anhydrases (CA) .

- Molecular docking studies have suggested strong binding affinities to targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Summary of Biological Activities

The following table summarizes the biological activities associated with similar compounds:

| Compound | Target Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Oxadiazole Derivative 1 | HeLa | 0.37 | Apoptosis induction |

| Oxadiazole Derivative 2 | A549 | 8.03 | HDAC inhibition |

| Modified Oxadiazole | OVXF 899 | 2.76 | DHFR binding |

Scientific Research Applications

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of the oxadiazole and thiophene rings, which have been associated with various anticancer mechanisms. Research indicates that derivatives containing these functional groups can inhibit DNA and RNA synthesis without affecting protein synthesis, making them valuable in targeting cancer cells.

Case Studies and Research Findings

- A study synthesized a series of 1,3,4-thiadiazole derivatives that demonstrated significant cytotoxicity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. The molecular docking studies indicated strong binding affinity to dihydrofolate reductase, a target for many anticancer drugs .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 20b | HepG-2 | 15.6 | DHFR inhibition |

| 20b | A-549 | 18.4 | DNA/RNA synthesis inhibition |

Antimicrobial Properties

Compounds containing thiophene and oxadiazole structures have shown broad-spectrum antimicrobial activity. The ability of these compounds to interact with microbial enzymes makes them suitable candidates for developing new antibiotics.

Research Insights

- Recent investigations into thiophene derivatives revealed their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The presence of the oxadiazole ring enhances their antimicrobial potency by disrupting microbial cell wall synthesis .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Experimental Findings

- In vitro assays demonstrated that derivatives of thiophene and oxadiazole exhibit significant antioxidant activity, suggesting their potential use in formulations aimed at combating oxidative stress .

Central Nervous System Effects

Preliminary studies suggest that compounds similar to N-(thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide may possess central nervous system depressant effects.

Case Study

- Research on related thiophene compounds indicated potential anxiolytic effects in animal models, warranting further exploration into their mechanisms and therapeutic applications .

Drug Design and Development

The structural characteristics of this compound make it an attractive scaffold for drug design. Its ability to form hydrogen bonds and π-stacking interactions can be exploited to enhance the pharmacokinetic properties of new drugs.

Comparison with Similar Compounds

Sulfonamide Derivatives (Compounds 76–84)

describes sulfonamide derivatives (e.g., N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide (Compound 84)) with overlapping structural features:

- Shared Motifs : Thiophene and oxadiazole rings.

- Key Differences :

- The target compound has a piperidine-carboxamide backbone, whereas sulfonamide derivatives feature a sulfonamide linker and benzo[d]thiazole group.

- The oxadiazole in Compound 84 is substituted with a methyl group, while the target compound’s oxadiazole is unsubstituted but linked to a second thiophene.

Biological Implications: Sulfonamides in were evaluated as anthrax lethal factor inhibitors.

Thiadiazole-Based Analogues

and highlight compounds with 1,3,4-thiadiazole cores (e.g., 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ). Key comparisons include:

- Heteroatom Substitution : The target compound’s 1,3,4-oxadiazole replaces sulfur with oxygen, reducing electron density and altering dipole moments. This may influence solubility and binding to hydrophobic pockets.

- Substituent Effects : The fluorophenyl group in ’s compound enhances lipophilicity, whereas the thiophene rings in the target compound favor π-π interactions .

Metabolic Stability

- The oxadiazole ring in the target compound is less prone to oxidative metabolism compared to thiadiazoles (), which may improve metabolic stability .

- Thiophene rings, while metabolically stable, may introduce hepatotoxicity risks due to thiophene-S-oxide formation.

Comparative Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Pharmacokinetic Properties (Inferred)

| Property | Target Compound | Compound 84 () | Compound |

|---|---|---|---|

| LogP (Predicted) | ~3.2 | ~3.8 | ~2.9 |

| Hydrogen Bond Acceptors | 6 | 7 | 5 |

| Metabolic Stability | High (oxadiazole) | Moderate (sulfonamide) | Moderate (thiadiazole) |

Q & A

Basic: What synthetic strategies are commonly employed to prepare N-(thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as thiophene-substituted oxadiazoles and piperidine derivatives. Key steps include:

- Cyclization : Use of phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring from thiosemicarbazide precursors .

- Coupling Reactions : Amide bond formation between the piperidine carboxamide and thiophene moieties under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) .

- Purification : Column chromatography or recrystallization from solvent mixtures (e.g., DMSO/water) to isolate the final product .

Yields are optimized by controlling reaction time, temperature, and stoichiometric ratios of reagents.

Advanced: How can reaction conditions be optimized to address low yields during oxadiazole ring formation?

Answer:

Low yields in oxadiazole synthesis often stem from incomplete cyclization or side reactions. Methodological improvements include:

- Catalyst Screening : Testing alternatives to POCl₃, such as polyphosphoric acid, to enhance cyclization efficiency .

- Solvent Optimization : Replacing DMF with acetonitrile or tetrahydrofuran (THF) to reduce side-product formation .

- Temperature Gradients : Gradual heating (e.g., 70°C to 90°C) to stabilize intermediates .

Reaction progress should be monitored via TLC or HPLC to identify bottlenecks .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (thiophene δ 6.5–7.5 ppm) and piperidine carboxamide signals (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 424.08 for C₁₉H₁₆N₄O₂S₂) .

- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N, S percentages .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Answer:

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability) or assay conditions. Strategies include:

- Metabolic Stability Studies : Assess compound stability in liver microsomes to identify rapid degradation .

- Dose-Response Refinement : Adjust in vivo dosing regimens based on plasma protein binding and tissue distribution data .

- Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition or receptor binding) to isolate activity pathways .

Basic: What in vitro assays are standard for evaluating the compound's biological activity?

Answer:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .

- Enzyme Inhibition : Fluorescence-based assays for targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase .

Advanced: What computational methods aid in predicting the compound's interaction with biological targets?

Answer:

- Molecular Docking : Software like AutoDock Vina models binding affinities to receptors (e.g., COX-2 or kinase domains) .

- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with observed bioactivity .

- MD Simulations : Assess binding stability over time (50–100 ns trajectories) using GROMACS or AMBER .

Basic: How is the compound's solubility and stability profile characterized?

Answer:

- Solubility Testing : Shake-flask method in buffers (pH 1.2–7.4) and organic solvents .

- Stability Studies : Accelerated degradation under heat (40°C), light, and humidity (ICH guidelines) .

- LogP Determination : HPLC or shake-flask methods to measure partition coefficients .

Advanced: What strategies mitigate synthetic challenges in piperidine-thiophene coupling?

Answer:

- Protecting Groups : Use Boc or Fmoc groups to prevent piperidine amine side reactions .

- Coupling Reagents : Replace EDC/HOBt with HATU for higher amide bond formation efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yields .

Basic: How are potential toxicological risks assessed during early-stage research?

Answer:

- Ames Test : Screen for mutagenicity in Salmonella typhimurium strains .

- hERG Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .

- In Silico Toxicity Prediction : Tools like ProTox-II flag structural alerts (e.g., hepatotoxicity) .

Advanced: How can researchers design derivatives to enhance target selectivity?

Answer:

- Bioisosteric Replacement : Substitute thiophene with furan or phenyl groups to modulate electronic effects .

- Side Chain Variation : Introduce alkyl or aryl groups on the piperidine ring to improve steric complementarity .

- Fragment-Based Screening : Identify key pharmacophores using X-ray crystallography of target-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.